
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and an ethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a chiral ligand to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to reduce the corresponding ketone to the desired chiral alcohol. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the corresponding alkyl halides.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: It is utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. Additionally, the stereochemistry of the compound contributes to its selectivity and potency in various applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m0/s1 |
Clave InChI |
FLLQNJUBTZDIBV-KWQFWETISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@H]([C@H](C)O)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



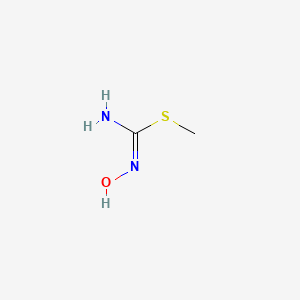
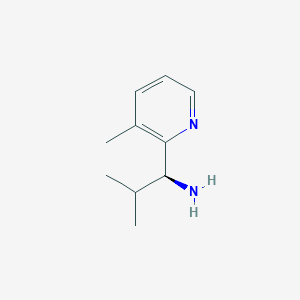
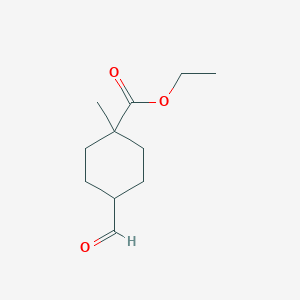
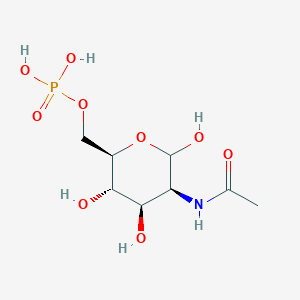
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)



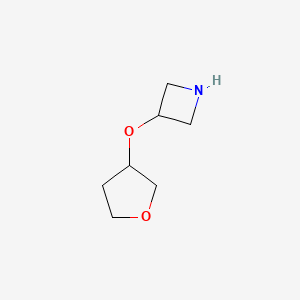
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)

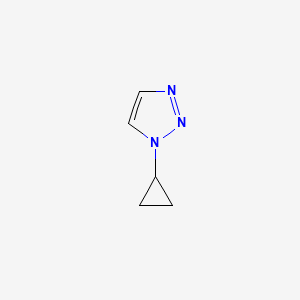
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)
